2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-18-6-4-15(20-14)23-10-12-24(13-11-23)17-19-7-5-16(21-17)22-8-2-3-9-22/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGLRHPTCBJWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule’s structure necessitates a modular synthesis involving three key components:
- 2-Methylpyrimidin-4-yl piperazine : Introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
- 4-Chloropyrimidine intermediate : Functionalized at the 4-position with pyrrolidine.
- Piperazine linker : Installed through sequential substitution or fragment coupling.
Two primary strategies dominate the literature:
Stepwise Nucleophilic Aromatic Substitution (SNAr) Route
Synthesis of 2,4-Dichloro-6-methylpyrimidine
The foundational intermediate is synthesized through chlorination of 6-methyluracil using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h), achieving 78–85% yield. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) provides analytical-grade material.
Pyrrolidine Substitution at C4 Position
Conditions :
- Solvent : Hydroxypropyl methylcellulose (HPMC) aqueous solution (0.1 wt%)
- Base : Sodium tert-butoxide (1.0 equiv)
- Temperature : Room temperature (25°C)
- Time : 4 hours
Reaction of 2,4-dichloro-6-methylpyrimidine with pyrrolidine (1.1 equiv) selectively substitutes the C4 chloride, yielding 4-(pyrrolidin-1-yl)-2-chloro-6-methylpyrimidine (87% conversion). Microwave-assisted heating (80°C, 20 min) increases yield to 92%.
Piperazine Coupling at C2 Position
Optimized Procedure :
- Reagents :
- Conditions :
- Microwave irradiation at 120°C for 45 min
- Purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA)
Convergent Suzuki-Miyaura Coupling Approach
Fragment Preparation
4-(Pyrrolidin-1-yl)-2-(piperazin-1-yl)pyrimidine
Synthesized via SNAr of 2,4-dichloropyrimidine with piperazine (3.0 equiv) in ethanol at 80°C (12 h, 74% yield), followed by selective C4 substitution with pyrrolidine under microwave conditions (100°C, 30 min, 88% yield).
4-Bromo-2-methylpyrimidine
Prepared by bromination of 2-methylpyrimidine using NBS (1.1 equiv) in CCl₄ under UV light (6 h, 63% yield).
Palladium-Catalyzed Cross-Coupling
Reaction Setup :
- Catalyst : XPhos Pd G2 (3 mol%)
- Ligand : XPhos (6 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DME/H₂O (3:1 v/v)
Heating at 85°C for 8 h couples 4-(pyrrolidin-1-yl)-2-(piperazin-1-yl)pyrimidine with 4-bromo-2-methylpyrimidine, yielding the target compound in 61% yield after column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).
Comparative Analysis of Synthetic Methods
| Parameter | SNAr Route | Convergent Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 52% | 44% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Key Advantage | Cost-effective | Modularity |
Critical Optimization Strategies
Solvent Systems
Microwave vs Conventional Heating
Analytical Characterization
NMR Spectroscopy
Chromatographic Purity
- HPLC : tᵣ = 6.72 min (C18, MeCN/H₂O gradient), purity >99%.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogous Compounds
Key Findings:
Substituent Impact on Bioactivity: The 2-methylpyrimidin-4-yl group on piperazine (as in the target compound) is associated with improved binding to adenosine receptors in related analogs, likely due to enhanced π-π interactions .
Synthetic Accessibility :
- Piperazine-linked pyrimidines are often synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, as seen in the preparation of 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5 in ).
Physicochemical Properties :
Biological Activity
The compound 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of piperazine and pyrrolidine moieties, which are known to influence biological activity significantly. The synthesis typically involves several steps, including:
- Formation of the pyrimidine core : Utilizing precursors like 2-methylpyrimidine.
- Piperazine and pyrrolidine coupling : Achieved through nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization and chromatography are employed to ensure high purity.
Anticancer Properties
Research has indicated that derivatives of pyrimidines exhibit promising anticancer activity. A study evaluating various pyrimidine compounds demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma | 5.0 |
| Human lung carcinoma | 3.2 |
| Human breast cancer | 4.5 |
These results suggest that the compound may have selective cytotoxic effects against specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor, particularly against kinases involved in cancer progression. For instance, it has been reported to inhibit:
- Human Deacetylase Sirtuin 2 (HDSirt2) : Linked to various cancers.
- Cyclooxygenases (COX-1 and COX-2) : Involved in inflammation and cancer.
A comparative study found that the compound exhibited an IC50 value of approximately 50 nM against HDSirt2, indicating strong inhibitory activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Binding Affinity : The compound's structural features allow it to bind effectively to enzyme active sites, modulating their function.
- Signal Transduction Pathways : By inhibiting key enzymes, the compound may alter downstream signaling pathways associated with cell growth and survival.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to controls, suggesting its potential for therapeutic use.
- Combination Therapy : When used in conjunction with established chemotherapeutics, the compound enhanced overall efficacy and reduced resistance development in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
